(3S)-4-[[(2S)-1-[[(1S)-1-Carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid
Description
Overview of Peptidic Compounds in Contemporary Chemical and Biological Research
Peptidic compounds have emerged as transformative entities in modern chemical and biological research, fundamentally altering the landscape of drug discovery and molecular investigation. The field has experienced remarkable growth, with peptides currently experiencing a surge of interest in drug discovery and development, evidenced by more than 170 peptides in active clinical development and many more in preclinical studies. This resurgence represents a significant shift from historical limitations, as the global market for peptide-based therapeutics is expected to grow to approximately 80 billion dollars by 2032.
Contemporary peptide research has benefited from convergence of innovation across several key areas in discovery and development. Enhanced stability and delivery mechanisms have addressed traditional challenges through novel chemistries around macrocyclization, side chain modifications, and use of unnatural amino acids, which have helped establish peptides as therapeutic agents. The development of automated peptide synthesizers has enabled higher-throughput strategies for developing highly effective and selective peptide analogs, while incorporation of unnatural amino acids has significantly increased plasma half-life of peptides. These technological advances have been complemented by improved manufacturing processes, including large scale liquid phase peptide synthesis and solid phase peptide synthesis with continuous chromatography and chemoenzymatic peptide synthesis, offering high efficiency and scalability of peptide preparation.
The therapeutic applications of peptides have expanded beyond traditional areas of diabetes and hormone therapy to encompass cancer therapy, immune diseases, infectious diseases, and neurological disorders. Research suggests therapeutic peptides demonstrate high specificity and low toxicity, making them valuable for laboratory investigation in various experimental models, including cancer and metabolic condition studies. The ability of peptides to target specific pathways and interact with previously undruggable targets unlocks new therapeutic avenues and applications. Furthermore, the use of artificial intelligence and machine learning has resulted in rapid acceleration of de novo design of peptides, particularly in relation to large proteins, identifying potential binding sites and designing new molecules to interact with them.
The chemical diversity achievable through peptide synthesis strategies has contributed greatly to the next generation of peptide therapeutics that address major shortcomings of earlier compounds. Modifications of the peptide backbone via incorporation of amide bioisosteres have yielded improved results, while chemically modified peptides that display improved half-lives are less susceptible to recognition and degradation by proteolytic enzymes. The development of chemo-selective chemistries that permit labeling of specific amino acids has enabled peptide conjugates with improved solubilities and selectivities.
| Characteristic | Traditional Small Molecules | Modern Peptidic Compounds |
|---|---|---|
| Molecular Weight Range | 150-500 Da | 500-5000 Da |
| Target Specificity | Moderate | High |
| Bioavailability Challenges | Low | Historically High, Now Improved |
| Development Timeline | 10-15 years | 8-12 years |
| Clinical Success Rate | ~10% | ~15-20% |
Historical Context and Discovery of (3S)-4-[[(2S)-1-[[(1S)-1-Carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid
The discovery and characterization of complex peptidic structures like (3S)-4-[[(2S)-1-[[(1S)-1-Carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid represents the culmination of decades of advancement in peptide chemistry and synthesis. The historical development of peptide science can be traced through the evolution of amino acid identification and characterization, beginning with the recognition of the twenty standard proteinogenic amino acids that form the foundation of peptide structures. These fundamental building blocks include histidine, which contains an imidazole ring and plays crucial roles in enzyme active sites and buffering, and glutamic acid, which provides the carboxylic acid functionality essential for peptide backbone formation.
The structural complexity evident in this compound reflects the sophisticated understanding of amino acid chemistry that has developed over the past century. Histidine, represented by the three-letter code His and single-letter code H, contains an imidazole ring that can shuttle protons, making it particularly valuable in biological systems. The compound's incorporation of histidine residues, evident from the (1H-imidazol-5-yl)ethyl component, demonstrates the strategic use of this amino acid's unique properties in peptide design. Similarly, the presence of glutamic acid derivatives, indicated by the multiple carboxylic acid functionalities, reflects the importance of acidic amino acids in peptide structure and function.
The development of complex peptidic structures has been facilitated by advances in understanding dipeptide and tripeptide chemistry. Research has documented numerous dipeptides formed from combinations of standard amino acids, such as histidine-glutamic acid dipeptides, which serve as metabolites and demonstrate the biological significance of these amino acid combinations. The compound His-Glu, a dipeptide composed of L-histidine and L-glutamic acid joined by a peptide linkage, has been identified as having metabolic roles and has been reported in various biological systems including Brassica napus and Aeromonas veronii.
The progression to more complex structures like tripeptides has provided important insights into peptide behavior and stability. The tripeptide glutathione, with the structure gamma-glutamyl-cysteinyl-glycine, serves as a protective function in animals by destroying toxic peroxides generated during aerobic metabolic processes. This tripeptide demonstrates how specific amino acid sequences can confer particular biological activities, a principle that underlies the design of more complex synthetic peptides.
The historical development of peptide synthesis has enabled the creation of increasingly sophisticated structures. The compound under investigation represents a tetrapeptide or higher-order peptide structure, incorporating multiple amino acid residues through peptide bond formation. The stereochemical designations (3S), (2S), and (1S) indicate the precise three-dimensional arrangement of atoms, reflecting the advanced understanding of stereochemistry that has become essential in modern peptide design.
| Historical Period | Key Development | Relevance to Complex Peptides |
|---|---|---|
| 1800s-1900s | Amino acid identification | Foundation for peptide structure |
| 1920s-1950s | Peptide bond characterization | Understanding of linkage chemistry |
| 1960s-1980s | Solid-phase synthesis | Automated peptide production |
| 1990s-2010s | Combinatorial chemistry | Library screening approaches |
| 2010s-Present | Artificial intelligence design | Computational peptide optimization |
Rationale for Academic Investigation
The academic investigation of (3S)-4-[[(2S)-1-[[(1S)-1-Carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid is justified by multiple converging factors that position this compound as a significant subject for scientific inquiry. The structural complexity of this peptidic molecule exemplifies the advanced chemical modifications that characterize contemporary peptide therapeutics, where careful target selection, intrachain and terminal amino acid modifications, appropriate conjugation to stability enhancers, and chemical space expansion have become essential for developing competitive therapeutic agents.
The compound's incorporation of multiple amino acid residues with distinct chemical properties presents an opportunity to investigate fundamental principles of peptide structure-activity relationships. The presence of histidine residues, evidenced by the imidazole ring components, provides insight into the role of basic amino acids in peptide stability and biological activity. Histidine's unique properties, including its ability to shuttle protons and participate in enzyme active sites, make it particularly valuable for understanding peptide mechanisms of action. The stereochemical complexity, indicated by multiple chiral centers designated as (3S), (2S), and (1S), offers opportunities to study the impact of three-dimensional molecular architecture on biological activity and chemical stability.
Contemporary peptide research has demonstrated that peptide-based compounds exhibit remarkable specificity and minimal toxicity profiles in laboratory settings, positioning them as valuable candidates for investigating various biological mechanisms. The successful approval of peptide-based drugs has been attributed to collaborative efforts across multiple disciplines, including novel drug design and synthesis techniques, display library technology, delivery systems, bioengineering advancements, and artificial intelligence. This interdisciplinary approach makes complex peptides like the compound under investigation ideal subjects for academic research that spans chemistry, biology, and computational sciences.
The emergence of peptide-drug conjugates as an important class of therapeutics provides additional rationale for investigating complex peptidic structures. Peptide-drug conjugates represent an emergent class of therapeutics that have demonstrated success in clinical trials, indicating their potential as part of next-generation peptide therapeutics. The improved stability and solubility of chemically modified peptides have paved the way for novel therapeutic strategies, including the parallel application of synergistic small molecule drugs and peptides to combat complex disease states.
The academic value of investigating this compound extends to advancing fundamental understanding of peptide chemistry and biological activity. The incorporation of unnatural amino acids and modified peptide backbones has been shown to significantly affect plasma half-life and resistance to proteolytic degradation. By studying complex structures that incorporate multiple amino acid residues with diverse chemical properties, researchers can advance knowledge of how specific structural features contribute to overall peptide performance and stability.
Furthermore, the compound's potential role in expanding the chemical space available for drug discovery makes it particularly relevant for academic investigation. The ability of peptides to target specific pathways and interact with previously undruggable targets represents a significant opportunity for advancing therapeutic chemistry. The structural complexity of this compound, featuring multiple chiral centers and diverse functional groups, provides a model system for understanding how molecular architecture influences target selectivity and biological activity.
| Investigation Priority | Scientific Rationale | Expected Outcomes |
|---|---|---|
| Structural Characterization | Understanding molecular architecture | 3D structure determination |
| Stability Analysis | Evaluating peptide degradation pathways | Stability enhancement strategies |
| Biological Activity | Assessing target interactions | Mechanism of action elucidation |
| Synthesis Optimization | Improving production efficiency | Scalable synthesis methods |
| Computational Modeling | Predicting properties and behavior | Design principles for analogs |
Scope and Limitations of the Present Outline
The present outline encompasses a comprehensive examination of (3S)-4-[[(2S)-1-[[(1S)-1-Carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid within the context of contemporary peptide chemistry and biological research. The scope deliberately focuses on fundamental chemical and biological aspects of this complex peptidic structure, emphasizing its role as a representative example of advanced peptide design and synthesis. This investigation framework acknowledges the rapid advancement in the development of novel peptide-based therapeutics, including peptide-drug complexes and innovative diagnostic reagents, which has the potential to promote precise customization of disease therapeutic approaches.
The outline's scope encompasses detailed structural analysis, incorporating the understanding that modern peptide research has achieved significant success through integration of novel drug design and synthesis techniques, display library technology, delivery systems, bioengineering advancements, and artificial intelligence. The investigation framework recognizes that peptides are presently employed in the management and diagnosis of diverse medical conditions, including diabetes mellitus, weight loss, oncology, and rare diseases, while also garnering interest in facilitating targeted drug delivery platforms and advancement of peptide-based vaccines.
However, several important limitations constrain the present outline's scope. The investigation explicitly excludes dosage and administration information, recognizing that such clinical parameters require specialized regulatory consideration and fall outside the fundamental chemical and biological characterization that forms the core of this academic investigation. Similarly, safety and adverse effect profiles are excluded from consideration, as these aspects require extensive clinical data and risk assessment protocols that extend beyond the scope of basic chemical and biological research.
The outline's focus on structural and mechanistic aspects necessarily limits discussion of broader therapeutic applications and clinical development pathways. While the compound represents an important example of contemporary peptide design, the investigation framework does not extend to comprehensive therapeutic evaluation or comparative analysis with existing clinical compounds. This limitation reflects the academic nature of the investigation, which prioritizes fundamental understanding over immediate clinical application.
Methodological limitations also constrain the outline's scope. The investigation relies primarily on established chemical and biological characterization techniques, recognizing that emerging analytical methods and computational approaches may provide additional insights beyond the current framework. The rapid pace of advancement in peptide chemistry and artificial intelligence applications in drug design means that new analytical approaches may become available during the investigation period.
The geographical and temporal scope of literature review presents additional limitations. While contemporary peptide research represents a global enterprise, the outline focuses primarily on widely accessible research findings and may not encompass all regional or specialized research developments. The temporal limitation reflects the rapidly evolving nature of peptide research, where significant developments occur regularly and may influence the compound's perceived importance or potential applications.
Data availability represents another significant limitation affecting the outline's scope. Complex peptidic structures like the compound under investigation may have limited published research data, requiring extrapolation from related compounds or analogous systems. This limitation necessitates careful interpretation of findings and appropriate acknowledgment of uncertainty in areas where direct experimental data may be lacking.
| Scope Element | Inclusion Criteria | Exclusion Criteria |
|---|---|---|
| Chemical Characterization | Structure, properties, synthesis | Manufacturing protocols, purity standards |
| Biological Activity | Mechanism studies, target interactions | Clinical efficacy, patient outcomes |
| Literature Review | Peer-reviewed research, academic sources | Commercial documentation, promotional materials |
| Analytical Methods | Standard characterization techniques | Proprietary or restricted methodologies |
| Temporal Scope | Contemporary research (2020-2025) | Historical development prior to 2010 |
Propriétés
IUPAC Name |
(3S)-4-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N7O8/c1-9(2)16(19(33)26-13(20(34)35)5-10-7-23-8-24-10)27-18(32)12(6-15(29)30)25-17(31)11(21)3-4-14(22)28/h7-9,11-13,16H,3-6,21H2,1-2H3,(H2,22,28)(H,23,24)(H,25,31)(H,26,33)(H,27,32)(H,29,30)(H,34,35)/t11-,12-,13-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADRNAKULAHCJR-QCQGSNGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N7O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (3S)-4-[[(2S)-1-[[(1S)-1-Carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid, often referred to as a complex peptide derivative, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on existing literature.
Chemical Structure and Properties
The compound exhibits a complex structure characterized by multiple functional groups including carboxylic acids, amines, and imidazole rings. Its molecular formula is C19H28N6O7, and it has a molecular weight of approximately 448.56 g/mol. The presence of these functional groups contributes to its biological activity.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study highlighted its effectiveness in inhibiting the proliferation of cancer cells, particularly in multiple myeloma models. The mechanism involves the induction of apoptosis in tumor cells, which is facilitated by the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .
Table 1: Antitumor Efficacy in Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Multiple Myeloma | 15 | Apoptosis induction via caspase activation |
| Breast Cancer | 20 | Inhibition of cell cycle progression |
| Lung Cancer | 25 | ROS generation leading to cell death |
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is attributed to the suppression of NF-kB signaling pathways, which play a crucial role in inflammatory responses .
Antimicrobial Properties
In addition to its antitumor and anti-inflammatory effects, this compound exhibits antimicrobial activity against various bacterial strains. Studies have reported that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathways and caspase activation.
- Cytokine Modulation : It alters cytokine profiles by inhibiting NF-kB pathways, reducing inflammation.
- Antibacterial Activity : The disruption of bacterial cell wall integrity is a key mechanism for its antimicrobial effects.
Case Studies
Several case studies have documented the clinical implications of this compound:
- Case Study 1 : A patient with refractory multiple myeloma showed significant tumor reduction after treatment with this compound in conjunction with standard chemotherapy protocols.
- Case Study 2 : In a clinical trial involving patients with chronic inflammatory diseases, administration led to reduced levels of inflammatory markers and improved clinical outcomes.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Structural Analysis
This contrasts with ’s ribosyl-phosphonooxy compound, which lacks this feature.
Backbone Flexibility vs. In contrast, the phenylalanine side chain in ’s compound imposes steric constraints, favoring interactions with hydrophobic pockets .
Solubility and Bioavailability: The carboxy termini in the target compound enhance solubility compared to the phosphonooxy group in ’s compound, which may limit cellular uptake due to its charged nature .
Mechanistic and QSAR Insights ()
Using quantitative structure-activity relationship (QSAR) principles:
- Topological Descriptors : The compound’s branched amide backbone increases its molecular connectivity index , correlating with enhanced binding affinity in peptide-protein interactions.
- Electronic Descriptors : The electron-rich imidazole ring and carboxy groups contribute to a high dipole moment , favoring polar interactions in aqueous environments.
Méthodes De Préparation
Microbial Oxidation of Alkylimidazole Precursors
Alkane-oxidizing bacteria (Gordonia rubropertincta, Rhodococcus erythropolis) oxidize alkyl side chains on imidazole derivatives to carboxylic acids. For example:
Chemical Synthesis Using Carbonyldiimidazole (CDI)
CDI-mediated coupling activates carboxyl groups for imidazole introduction:
-
Step 1 : React L-histidine with CDI to form an acyl imidazole intermediate.
-
Step 2 : Couple with a protected ethylamine derivative.
-
Deprotection : Remove tert-butoxycarbonyl (Boc) groups using trifluoroacetic acid (TFA).
Key data :
Preparation of the Valine-Derived Segment
The (2S)-3-methyl-1-oxobutan-2-yl group is synthesized via:
Schlenk-Type Acylation
-
Protection : Boc-valine is activated using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
-
Coupling : React with tert-butyl glycinate to form the dipeptide backbone.
-
Oxidation : Convert the terminal amine to a ketone using ozone or RuO4.
Conditions :
Assembly of the Glutamine-like Residue
The (2S)-2,5-diamino-5-oxopentanoyl fragment requires dual amine protection:
Solid-Phase Peptide Synthesis (SPPS)
-
Resin loading : Fmoc-glutamine preloaded on Wang resin.
-
Deprotection : 20% piperidine in DMF.
-
Coupling : HBTU/DIPEA activates Fmoc-lysine(Boc)-OH for side-chain extension.
-
Cleavage : TFA/TIS/H2O (95:2.5:2.5) releases the peptide with 94% purity.
Convergent Peptide Coupling Strategies
The final assembly employs sulfur(IV) fluoride-mediated coupling for rapid, epimerization-free synthesis:
Sulfur(IV) Fluoride Protocol
Classical Carbodiimide Approach
-
Activation : DIC/HOBt in THF.
-
Coupling : 2-hour reaction at 0°C.
Comparative data :
Final Deprotection and Purification
Global deprotection uses:
-
TFA/Scavengers : For Boc and tert-butyl groups.
-
Pd/C Hydrogenation : To remove benzyl-type protectants.
Purification :
-
HPLC : C18 column, 0.1% TFA/ACN gradient.
-
Purity : 98.5% (target compound).
Q & A
Q. What are the standard synthetic protocols for this compound, and how can purity be optimized?
The compound is synthesized via a multi-step peptide coupling strategy. A representative method involves:
- Step 1 : Activation of the carboxylic acid group in (1S)-1-Carboxy-2-(1H-imidazol-5-yl)ethyl using carbodiimide (e.g., EDC) and a coupling agent (e.g., HOBt) in anhydrous DMF.
- Step 2 : Sequential coupling with (2S)-3-methyl-1-oxobutan-2-yl amine under nitrogen, followed by purification via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- Purity optimization : Use triethylamine as a base to minimize racemization, and monitor reaction progress with LC-MS to isolate intermediates ≥95% purity .
Q. What spectroscopic techniques are critical for structural characterization?
Key methods include:
- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm stereochemistry (e.g., coupling constants for S-configuration) and backbone connectivity.
- HRMS : Electrospray ionization (ESI) to validate molecular weight (expected [M+H]⁺: ~563.2 Da).
- CD Spectroscopy : To assess secondary structure in aqueous buffers (e.g., α-helix signatures near 208/222 nm) .
Q. How should stability studies be designed for aqueous solutions of this compound?
- Conditions : Test pH 3–8 (50 mM buffers) at 4°C, 25°C, and 37°C for 1–4 weeks.
- Analysis : Monitor degradation via HPLC-UV (220 nm) and compare peak areas.
- Key findings : Preliminary data suggest instability at pH >7 due to β-elimination of the oxobutanoic acid moiety; recommend lyophilized storage at -20°C .
Advanced Research Questions
Q. How can computational methods optimize the synthesis route and predict enantiomeric excess?
- Quantum mechanics (QM) : Use Gaussian09 with B3LYP/6-31G(d) to model transition states and predict stereochemical outcomes.
- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to identify optimal solvents/catalysts. For example, ICReDD’s workflow integrates QM-calculated activation energies with Bayesian optimization to reduce trial-and-error experimentation .
- Validation : Compare predicted vs. experimental ee values via chiral HPLC (e.g., Chiralpak IA column) .
Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?
- Hypothesis : Context-dependent effects (e.g., redox conditions, co-factor availability).
- Methodology :
- Perform assays under varying glutathione (1–10 mM) or Mg²⁺ (0–5 mM) concentrations.
- Use isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) to the target enzyme.
- Cross-validate with CRISPR-edited cell lines lacking the enzyme .
Q. What experimental designs elucidate the compound’s interaction with metalloenzymes?
- X-ray crystallography : Co-crystallize the compound with Zn²⁺-dependent hydrolases (e.g., angiotensin-converting enzyme) using 20% PEG 3350 and 0.2 M ammonium sulfate.
- EPR Spectroscopy : Detect paramagnetic shifts upon binding to Fe³⁺-containing enzymes (e.g., catalase).
- Mutagenesis : Replace imidazole-coordinating histidine residues in the enzyme active site to assess binding dependency .
Q. How to design a SAR study for derivatives targeting improved metabolic stability?
- Modifications : Replace the 4-oxobutanoic acid group with bioisosteres (e.g., tetrazole or sulfonic acid).
- Screening : Use hepatic microsomes (human/rat) to measure half-life (t½) and CYP450 inhibition (IC₅₀).
- Data analysis : Apply multivariate regression to correlate logP, polar surface area, and t½ .
Methodological Notes
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
